1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride
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Overview
Description
1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride is a complex organic compound with multiple functional groups. This compound is notable for its applications in various fields, including polymer chemistry and materials science. The presence of ethenyl groups (vinyl groups) and the trimethylazanium moiety makes it a versatile building block for synthesizing polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride typically involves several steps:
Vinylation of Benzene: The initial step involves the vinylation of benzene to produce 1,2-Bis(ethenyl)benzene. This can be achieved through a Heck reaction, where benzene reacts with vinyl halides in the presence of a palladium catalyst.
Quaternization: The next step involves the quaternization of 2-ethenylphenyl with trimethylamine to form (2-ethenylphenyl)-trimethylazanium. This reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane.
Polymerization: Styrene is polymerized using free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) to form polystyrene. The chloride ion is introduced during the quaternization step, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The compound can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalysts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide, potassium permanganate.
Reduction: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Epoxides, diols.
Reduction: Ethyl derivatives.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride has numerous applications in scientific research:
Polymer Chemistry: It is used as a monomer for synthesizing various polymers, including polystyrene and copolymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical, thermal, and electrical properties.
Biological Research: It serves as a precursor for bioactive compounds and is studied for its potential in drug delivery systems.
Industrial Applications: The compound is used in the production of resins, adhesives, and coatings due to its excellent polymerization properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride involves its ability to undergo polymerization and form stable polymers. The ethenyl groups participate in free radical polymerization, while the trimethylazanium moiety can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers.
Comparison with Similar Compounds
Similar Compounds
Divinylbenzene: Similar in structure but lacks the trimethylazanium group.
Vinylbenzyl chloride: Contains a vinyl group and a benzyl chloride moiety.
Styrene: A simpler compound with a single vinyl group attached to a benzene ring.
Uniqueness
1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride is unique due to the presence of both ethenyl groups and the trimethylazanium moiety. This combination allows for versatile chemical reactivity and the formation of complex polymers with tailored properties, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETYXHVMTISNHZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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